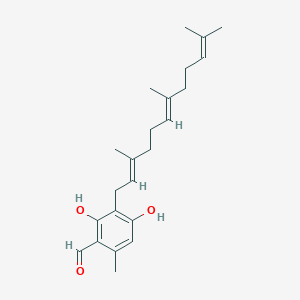

Euphol

Overview

Description

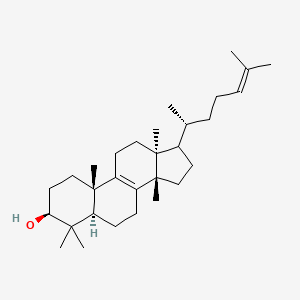

Euphol is a tetracyclic triterpene alcohol isolated from the sap of Euphorbia tirucalli. It has anti-mutagenic, anti-inflammatory, and immunomodulatory effects and is orally active .

Synthesis Analysis

Euphol is predominantly found in the latex of Euphorbia tirucalli. Two latex-specifically expressed oxidosqualene cyclases (OSCs) from E. tirucalli, designated as EtOSC5 and EtOSC6, were functionally characterized. EtOSC5 produces euphol and its 20 S -isomer tirucallol as two of the major products .Molecular Structure Analysis

Euphol is a tetracyclic triterpene alcohol .Chemical Reactions Analysis

Euphol inhibits the monoacylglycerol lipase (MGL) activity via a reversible mechanism .Physical And Chemical Properties Analysis

Euphol is a white powder, easily soluble in n-hexane, chloroform, methanol .Scientific Research Applications

Glioblastoma Treatment

- Scientific Field: Oncology

- Application Summary: Euphol, a tetracyclic triterpene alcohol, is the main constituent of the sap of the medicinal plant Euphorbia tirucalli. It has been identified to have anti-cancer activity, specifically against glioblastoma (GBM), the most frequent and aggressive type of brain tumor .

- Methods of Application: The study involved the exposure of glioma primary cultures and commercial glioma cells to Euphol. The cytotoxic effects of Euphol on these cells were then observed .

- Results: Euphol showed similar cytotoxicity against primary glioma cultures compared to commercial glioma cells. It had a higher selective cytotoxicity index than temozolomide, a standard treatment for GBM. Euphol reduced both proliferation and cell motility, and increased the expression of the autophagy-associated protein LC3-II and acidic vesicular organelle formation .

Antioxidant and Anti-Cancer Properties

- Scientific Field: Pharmacology

- Application Summary: Euphol is found in the photosynthetic stems of Euphorbia tirucalli and has been identified to have a range of pharmacological properties, including antioxidant and anti-cancer effects .

- Methods of Application: The study involved the preparation of methanol and aqueous extracts from the aerial sections of the plant. These extracts were then tested for their phytochemical, antioxidant, and anti-cancer properties .

- Results: The methanol extract of Euphol showed greater antioxidant activity than the water extract. The methanol extract also showed greater growth inhibition capacity towards the MiaPaCa-2 pancreatic cancer cell line .

TGF-β Signaling Suppression

- Scientific Field: Molecular Biology

- Application Summary: Euphol, a euphane-type triterpene alcohol, has been found to suppress TGF-β signaling, which plays a crucial role in cell growth, differentiation, and development .

- Methods of Application: The study involved the application of Euphol to cells and observing its effect on TGF-β receptor movement into lipid-raft microdomains .

- Results: Euphol induced TGF-β receptor movement into lipid-raft microdomains, thereby suppressing TGF-β signaling .

Sensitizing Temozolomide Cytotoxicity on Glioblastoma Cells

- Scientific Field: Oncology

- Application Summary: Euphol has been found to induce autophagy and sensitize temozolomide cytotoxicity on glioblastoma cells .

- Methods of Application: The study involved the treatment of glioblastoma cells with Euphol and observing the effect on cell proliferation, motility, and autophagy-associated cell death .

- Results: Euphol treatment reduced both proliferation and cell motility, and increased the expression of the autophagy-associated protein LC3-II and acidic vesicular organelle formation . Euphol also exhibited antitumoral and antiangiogenic activity in vivo .

Inhibiting Cell Proliferation of Colorectal Cancer Cells

- Scientific Field: Oncology

- Application Summary: Synthetic Euphol has been found to inhibit cell proliferation of colorectal cancer (CRC) cells .

- Methods of Application: The study involved the treatment of CRC cells with synthetic Euphol and observing its effect on cell proliferation .

- Results: Synthetic Euphol inhibited cell proliferation of CRC cells in both 2D and 3D models, and in vivo models through modulation of the expression of genes involved in the PKC pathway .

Antioxidant Activity

- Scientific Field: Pharmacology

- Application Summary: Euphol has been found to have antioxidant activity .

- Methods of Application: The study involved the preparation of methanol and aqueous extracts from the aerial sections of the plant, and these extracts were then tested for their antioxidant properties .

- Results: The methanol extract of Euphol showed greater antioxidant activity than the water extract .

Modulator of Protein Kinases C (PKC) Activity

- Scientific Field: Molecular Biology

- Application Summary: Euphol has been reported as a modulator of protein kinases C (PKC) activity .

- Methods of Application: The study involved the treatment of cells with Euphol and observing its effect on PKC activity .

- Results: Euphol was found to modulate PKC activity, which is associated with several properties, including anti-inflammatory and, more recently, antineoplastic action .

Anti-Inflammatory Properties

- Scientific Field: Pharmacology

- Application Summary: Euphol has been found to have anti-inflammatory properties .

- Methods of Application: The study involved the treatment of cells with Euphol and observing its effect on inflammation .

- Results: Euphol was found to reduce inflammation, further amplifying the therapeutic interest in Euphol for cancer prevention and treatment .

Antineoplastic Action

- Scientific Field: Oncology

- Application Summary: Euphol has been found to possess antineoplastic action .

- Methods of Application: The study involved the treatment of cells with Euphol and observing its effect on neoplastic cells .

- Results: Euphol was found to have antineoplastic action, which is particularly important for cancer prevention and treatment .

Safety And Hazards

properties

IUPAC Name |

(3S,5R,10S,13S,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22?,25+,26+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-ZMBNEQANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)C1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Euphadienol | |

CAS RN |

514-47-6 | |

| Record name | Euphol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)